molecular formula C30H41NO6 B14386492 Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate CAS No. 89882-75-7

Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate

Cat. No.: B14386492
CAS No.: 89882-75-7
M. Wt: 511.6 g/mol
InChI Key: NSNZPCPFTQYNRC-UHFFFAOYSA-N
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Description

Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a hexadecyl group and a 3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate typically involves the esterification of benzoic acid derivatives. One common method involves the reaction of hexadecanol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The purification process may involve multiple steps, including distillation and crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major products are the carboxylic acid and hexadecanol.

Scientific Research Applications

Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active benzoic acid derivative, which can exert its effects on various biological pathways .

Comparison with Similar Compounds

Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

89882-75-7

Molecular Formula

C30H41NO6

Molecular Weight

511.6 g/mol

IUPAC Name

hexadecyl 2-(3-nitrobenzoyl)oxybenzoate

InChI

InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-36-30(33)27-21-15-16-22-28(27)37-29(32)25-19-18-20-26(24-25)31(34)35/h15-16,18-22,24H,2-14,17,23H2,1H3

InChI Key

NSNZPCPFTQYNRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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